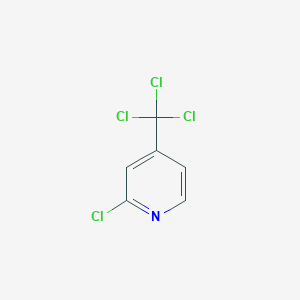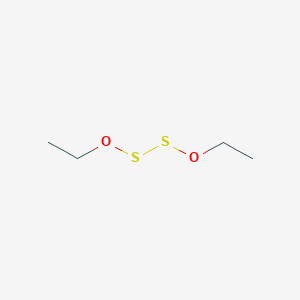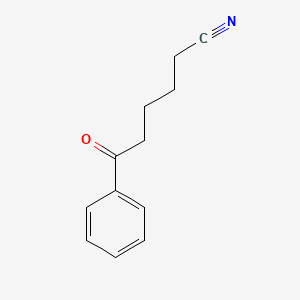
(S)-2-phenylpiperidine
Descripción general
Descripción
-(S)-2-Phenylpiperidine is a cyclic organic compound with the chemical formula C10H15N. It is an isomer of the piperidine family and is a colorless liquid with a pungent odor. It is used in pharmaceuticals, agrochemicals, and other chemical industries. It is also used as a precursor for the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. This compound is used in the synthesis of a variety of drugs, such as ibuprofen, naproxen, and cilostazol.
Aplicaciones Científicas De Investigación
Dopamine Autoreceptor Antagonists
(S)-2-phenylpiperidine derivatives have been studied for their interaction with central dopamine receptors. They are characterized as centrally acting dopamine autoreceptor antagonists. These compounds, especially those with specific substituents, are active in vivo on dopamine synthesis and turnover, without inducing strong hypoactivity or catalepsy. This indicates their potential in influencing dopamine-related processes without significant side effects (Sonesson et al., 1994).
Dopamine Receptor-Directed Compounds
Phenylpiperidines like OSU6162 and ACR16 are proposed as novel drugs for brain disorders, including schizophrenia and Huntington's disease, due to their dopamine stabilizing effects. Their activities have been evaluated in assays for the D2 dopamine receptor in vitro, highlighting their relevance in neuropsychiatric disorder treatments (Kara et al., 2010).
Chiral Building Blocks in Alkaloid Synthesis
δ-Amino β-keto esters, designed as polyfunctionalized chiral building blocks for alkaloid synthesis, can be used to synthesize (S)-2-phenylpiperidine. This demonstrates its role in the asymmetric synthesis of complex organic compounds, highlighting its utility in synthetic organic chemistry (Davis et al., 2000).
Novel Analgesic and Anesthetic Agents
4-Phenyl-4-anilidopiperidines, incorporating the 4-phenylpiperidine pharmacophore, represent a novel class of potent opioid analgesic and anesthetic agents. These compounds show promise in outpatient surgical settings and for patient-controlled analgesia, underscoring the therapeutic potential of (S)-2-phenylpiperidine derivatives in pain management (Kudzma et al., 1989).
Inhibition of Non-Quantal Acetylcholine Leakage
A study on 2(4-phenylpiperidine)cyclohexanol showed its ability to inhibit non-quantal acetylcholine leakage in mouse diaphragm fibers. This suggests potential applications in neuromuscular research, particularly in understanding synaptic mechanisms and drug development (Vyskocil, 1985).
Serotonin Antagonists for Antiglaucoma Agents
1-Phenylpiperidine derivatives have been identified as potential antiglaucoma agents due to their ability to lower intraocular pressure. Classified as serotonergic ligands, these compounds may act as serotonin antagonists, indicating their therapeutic potential in ophthalmology (Schoenwald et al., 1997).
Synthesis of Perhydrohistrionicotoxin
The anodic cyanation of certain phenylpiperidines has been used for the synthesis of aminonitriles, which contribute to constructing the carbon framework of perhydrohistrionicotoxin. This illustrates the role of (S)-2-phenylpiperidine in the synthesis of complex molecular structures, relevant in medicinal chemistry (Malassene et al., 2003).
Sigma Receptor Ligands
Substituted 1-phenyl-2-cyclopropylmethylamines, which include phenylpiperidin-4-ol derivatives, have been studied for their affinity to sigma receptor subtypes. These compounds demonstrate potential as sigma receptor ligands, which is significant in the development of novel therapeutics for neurological and psychiatric conditions (Prezzavento et al., 2007).
Propiedades
IUPAC Name |
(2S)-2-phenylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-3,6-7,11-12H,4-5,8-9H2/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIAUTGOUJDVEI-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451194 | |
| Record name | (S)-2-phenylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-phenylpiperidine | |
CAS RN |
70665-05-3 | |
| Record name | (S)-2-phenylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different synthetic approaches to obtain (S)-2-Phenylpiperidine?
A1: Several methods have been explored for the synthesis of (S)-2-Phenylpiperidine.
- Catalytic Cyclization: One approach utilizes a Cp*Ir complex to catalyze the N-cycloalkylation of (R)-1-phenylethylamine with diols, yielding (S)-2-Phenylpiperidine [, ]. This method is particularly attractive due to its atom economy and environmentally benign nature, producing water as the sole byproduct.
- Chiral Lactam Intermediates: Another method involves the cyclodehydration of aryl-delta-oxoacids with (R)-phenylglycinol to obtain chiral bicyclic lactams, which can then be further transformed into (S)-2-Phenylpiperidine []. This approach provides access to both enantiomers of 2-Phenylpiperidine through diastereodivergent synthesis.
- Reductive Amination: (S)-2-Phenylpiperidine can also be synthesized via the reductive amination of 1,5-dicarbonyl compounds with (S)-valine methyl ester []. This method highlights the versatility of employing chiral starting materials to control the stereochemistry of the final product.
Q2: What are the advantages of using catalytic methods for the synthesis of (S)-2-Phenylpiperidine?
A2: Catalytic methods, particularly those employing Cp*Ir complexes, offer several advantages for (S)-2-Phenylpiperidine synthesis:
- Environmental Friendliness: These reactions typically generate water as the only byproduct, minimizing waste and environmental impact [, ].
- Atom Economy: Catalytic reactions generally exhibit high atom economy, meaning that most atoms from the starting materials are incorporated into the desired product, reducing waste and improving efficiency [, ].
- Mild Reaction Conditions: Catalytic processes often proceed under milder reaction conditions compared to traditional methods, potentially allowing for better functional group tolerance and minimizing undesired side reactions [, ].
Q3: Are there any limitations associated with the current synthetic methods for (S)-2-Phenylpiperidine?
A3: While the existing methods offer significant advantages, there are still some limitations:
- Catalyst Cost: Transition metal catalysts, such as the Cp*Ir complex, can be expensive, potentially impacting the overall cost-effectiveness of the synthesis [, ].
- Substrate Scope: The efficiency and selectivity of these reactions can be influenced by the specific substrates used, potentially limiting the general applicability of certain methods [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



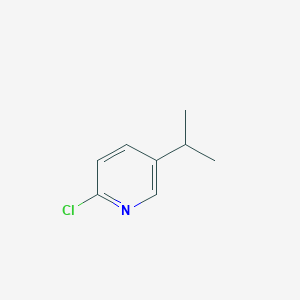
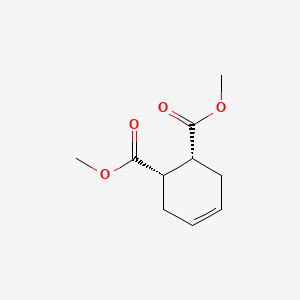
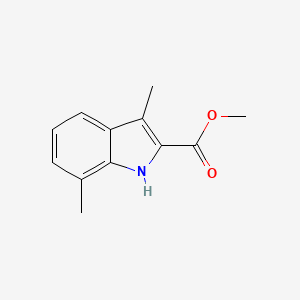

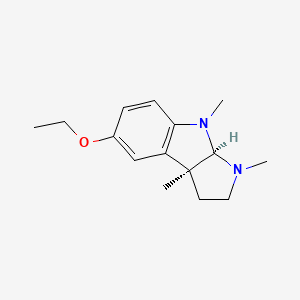


![2-Methylbenzo[d]oxazol-5-ol](/img/structure/B1353514.png)
